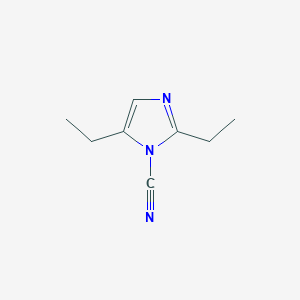
3-Amino-7-methylquinoxalin-2(1H)-one
説明
3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic organic compound that has found applications in various fields of scientific research. Its unique chemical structure and properties make it an attractive candidate for use in the development of new drugs and materials. In
科学的研究の応用
3-Amino-7-methylquinoxalin-2(1H)-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In the field of materials science, 3-Amino-7-methylquinoxalin-2(1H)-one has been used as a building block for the synthesis of novel organic materials with unique properties.
作用機序
The mechanism of action of 3-Amino-7-methylquinoxalin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-7-methylquinoxalin-2(1H)-one are diverse and depend on the specific application. In the field of medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses and bacteria. In the field of neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and to enhance cognitive function. In the field of materials science, it has been used as a building block for the synthesis of materials with unique optical and electronic properties.
実験室実験の利点と制限
One of the advantages of using 3-Amino-7-methylquinoxalin-2(1H)-one in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound with high purity and consistency. Another advantage is its diverse range of applications, which makes it a versatile tool for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
将来の方向性
There are many future directions for the research and development of 3-Amino-7-methylquinoxalin-2(1H)-one. One direction is the further exploration of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new materials based on 3-Amino-7-methylquinoxalin-2(1H)-one with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in specific applications.
特性
IUPAC Name |
3-amino-7-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXMJFELVLSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509514 | |
| Record name | 3-Amino-7-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83566-27-2 | |
| Record name | 3-Amino-7-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile](/img/structure/B3359027.png)


![Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3359051.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B3359056.png)
![3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B3359059.png)




